An In-Depth Technical Guide to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS 104904-59-8)
An In-Depth Technical Guide to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS 104904-59-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS 104904-59-8), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on the broader class of 1-oxo-tetrahydrocarbazoles to infer its chemical properties, potential synthetic routes, and likely biological significance. We will delve into the foundational Fischer indole synthesis, which represents the most probable and efficient method for its preparation. Furthermore, this guide will explore the known biological activities of structurally related analogues, suggesting potential therapeutic applications for the title compound. All postulations are grounded in established chemical principles and supported by citations from relevant scientific literature.
Introduction: The Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole core is a privileged tricyclic aromatic structure, comprising a pyrrole ring fused to a benzene and a cyclohexane ring.[1][2] This scaffold is prevalent in numerous natural products and biologically active molecules, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties.[1][3] The introduction of an oxo-group at the 1-position and a carboxylic acid at the 6-position, as in the title compound, significantly alters the molecule's electronic and steric properties, offering a unique profile for investigation in drug discovery and materials science. These modifications can influence receptor binding, metabolic stability, and other pharmacokinetic and pharmacodynamic parameters.
Physicochemical Properties of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Direct experimental data for 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is not extensively reported. However, based on its structure and data from close analogues, we can predict its key properties.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 104904-59-8 | Public Record |
| Molecular Formula | C₁₃H₁₁NO₃ | Chemical Supplier Data |
| Molecular Weight | 229.23 g/mol | Chemical Supplier Data |
| Appearance | Likely a solid at room temperature. | General property of similar organic acids. |
| Melting Point | Expected to be relatively high, likely >200 °C. | Analogy with related carbazole carboxylic acids. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of carbocyclic acids. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Typical pKa for aromatic carboxylic acids. |
Structural Diagram
Caption: Chemical structure of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
Synthesis and Mechanistic Insights
The most versatile and widely employed method for the synthesis of the 1-oxo-tetrahydrocarbazole scaffold is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize the title compound would involve the reaction of 4-carboxyphenylhydrazine with a suitable cyclohexane-1,2-dione equivalent under acidic conditions. A common starting material is 2-aminocyclohexanone hydrochloride.[4]
Caption: Proposed one-pot synthesis via Fischer Indolization.
Detailed Experimental Protocol (Postulated)
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Reagents and Solvents:
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4-Carboxyphenylhydrazine hydrochloride
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2-Aminocyclohexanone hydrochloride
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Glacial Acetic Acid (as both solvent and catalyst)
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Sodium Bicarbonate (for workup)
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Ethyl Acetate (for extraction)
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Anhydrous Sodium Sulfate (for drying)
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Silica Gel (for chromatography)
-
-
Procedure:
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To a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylhydrazine hydrochloride (1.0 eq) and 2-aminocyclohexanone hydrochloride (1.2 eq).[6]
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Add glacial acetic acid to the flask to act as the solvent and catalyst.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
-
-
Causality Behind Experimental Choices:
-
The use of a slight excess of 2-aminocyclohexanone hydrochloride can help drive the reaction to completion.[6]
-
Glacial acetic acid is an effective solvent and provides the necessary acidic environment for the Fischer indole cyclization.
-
The aqueous workup with sodium bicarbonate is crucial to remove the acidic solvent and facilitate the extraction of the product into an organic solvent.
-
Column chromatography is a standard method for purifying organic compounds of this nature.
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Spectroscopic Characterization (Predicted)
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¹H NMR:
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Aromatic protons on the carbazole ring system would appear in the downfield region (δ 7.0-8.5 ppm).
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The N-H proton of the indole ring would likely appear as a broad singlet at a high chemical shift (δ 10-12 ppm).
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The methylene protons of the cyclohexanone ring would be observed in the upfield region (δ 2.0-3.5 ppm).
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The carboxylic acid proton would be a broad singlet, also at a high chemical shift (δ 12-13 ppm).
-
-
¹³C NMR:
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The carbonyl carbon of the ketone would be significantly downfield (δ > 190 ppm).[7]
-
The carbonyl carbon of the carboxylic acid would also be in the downfield region (δ 165-175 ppm).
-
Aromatic carbons would appear in the range of δ 110-140 ppm.
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The aliphatic carbons of the cyclohexanone ring would be in the upfield region (δ 20-40 ppm).
-
-
IR Spectroscopy:
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A strong C=O stretching vibration for the ketone is expected around 1650-1680 cm⁻¹.
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A broad O-H stretch for the carboxylic acid will be present from 2500-3300 cm⁻¹.
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A C=O stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹.
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An N-H stretching vibration for the indole ring is expected around 3200-3400 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z = 229.
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Potential Biological Activity and Applications
The 1-oxo-tetrahydrocarbazole scaffold is a key pharmacophore in various biologically active compounds. Derivatives have shown promise in several therapeutic areas:
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Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of 1-oxo-tetrahydrocarbazole derivatives against various cancer cell lines.[7] The planar carbazole ring system can intercalate with DNA, and the oxo group can participate in hydrogen bonding interactions with biological targets.
-
Antimicrobial Agents: The fusion of the carbazole nucleus with other heterocyclic rings has led to the development of potent antibacterial and antifungal agents.[8][9]
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Anti-prion Activity: Certain 9-substituted 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives have been identified as novel anti-prion compounds.
The presence of the carboxylic acid group in the title compound provides a handle for further chemical modification, such as the formation of amides or esters, to modulate its biological activity and pharmacokinetic properties. This makes 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid a valuable intermediate for the synthesis of a library of potential drug candidates.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided.
Conclusion
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a fascinating molecule with significant potential in medicinal chemistry and materials science. While specific experimental data is currently sparse, this guide has provided a comprehensive overview based on the well-established chemistry of the 1-oxo-tetrahydrocarbazole scaffold. The Fischer indole synthesis stands out as a robust and efficient method for its preparation. The predicted chemical properties and the known biological activities of its analogues strongly suggest that this compound is a valuable building block for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.
References
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